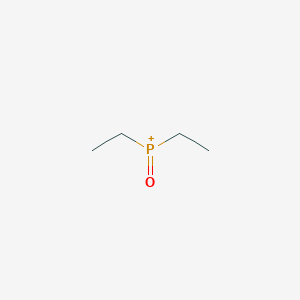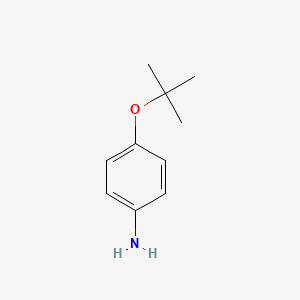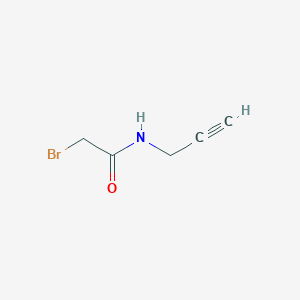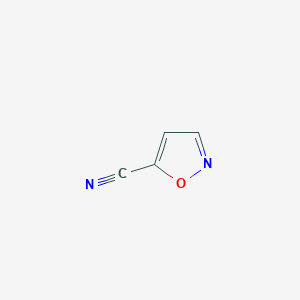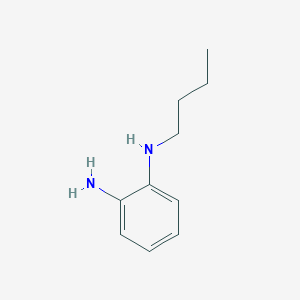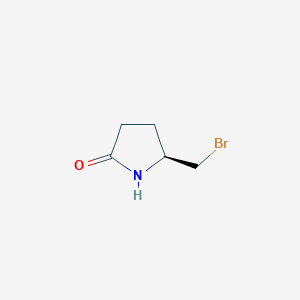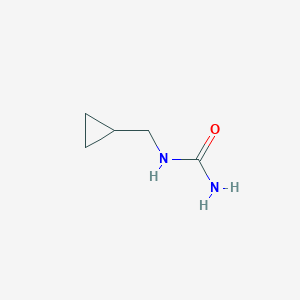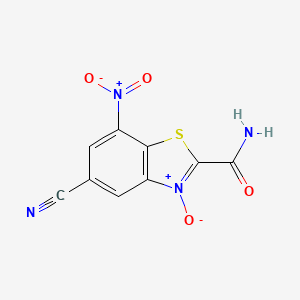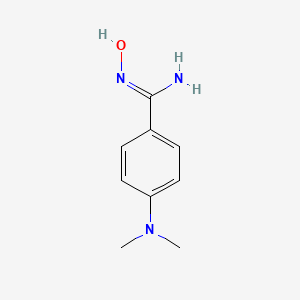
2-Amino-5-cyanobenzoic acid
Vue d'ensemble
Description
2-Amino-5-cyanobenzoic acid is a compound that is not directly mentioned in the provided papers, but its structural relatives and synthesis methods are discussed. The compound is likely to be of interest due to its potential applications in pharmaceuticals and organic synthesis, as indicated by the research on similar compounds.
Synthesis Analysis
The synthesis of compounds related to 2-amino-5-cyanobenzoic acid is described in several papers. For instance, paper details the synthesis of 2-amino-4,5-dimethylbenzoic acid through a multi-step process involving condensation, cyclization, and oxidation, with an overall yield of 34.3%. This method could potentially be adapted for the synthesis of 2-amino-5-cyanobenzoic acid by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-amino-5-cyanobenzoic acid has been characterized using various analytical techniques. For example, the molecular and crystal structure of a substituted 2-aminobenzo[b]pyran was established by X-ray diffraction analysis in paper . Such structural analyses are crucial for understanding the properties and reactivity of these compounds.
Chemical Reactions Analysis
The reactivity of aminobenzoic acids is explored in papers and . Paper discusses the reactions of 2-aminobenzoic acid with α,β-acetylenic γ-hydroxy nitriles, leading to the formation of new classes of unnatural amino acids. Similarly, paper examines the reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with various reagents, yielding different heterocyclic compounds. These studies provide insights into the types of chemical transformations that 2-amino-5-cyanobenzoic acid might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 2-amino-5-cyanobenzoic acid can be inferred from the studies on similar molecules. For instance, the solubility of co-crystals formed from related compounds is discussed in paper , which could have implications for the solubility of 2-amino-5-cyanobenzoic acid derivatives. Additionally, the hydrolysis of 5-aminodibenzo[a,d]cycloheptanes in paper provides information on the stability and reactivity of amino groups in acidic media, which could be relevant to the behavior of the amino group in 2-amino-5-cyanobenzoic acid.
Applications De Recherche Scientifique
-
Synthesis of Derivatives
- Field : Organic Chemistry
- Application : 2-Amino-5-cyanobenzoic acid is used in the synthesis of its derivatives . These derivatives have been disclosed for their utility as intermediates for preparing corresponding insecticidal cyanoanthranilic diamides .
- Method : The method involves contacting a compound of Formula 2, with at least one alkali metal cyanide and at least one compound of Formula (4) .
- Results : The process results in the preparation of 3-substituted 2-amino-5-cyanobenzoic acid derivatives .
-
Synthesis of Other Compounds
- Field : Biochemistry
- Application : 2-Cyanobenzoic acid has been used as a reactant in the synthesis of T-box riboswitch antiterminator RNA-binding oxazolidinone derivatives, Benzoate modified β-cyclodextrin derivatives and Pyrrolo [1,2-f]triazines for use as JAK2 inhibitors .
- Method : The specific methods of synthesis are not provided in the source .
- Results : The results of these syntheses are the production of the mentioned compounds .
-
Preparation of 2-Amino-5-cyanobenzoic Acid Derivatives
- Field : Organic Chemistry
- Application : 2-Amino-5-cyanobenzoic acid is used in the preparation of its derivatives . These derivatives are used in various chemical reactions .
- Method : The method involves contacting a mixture of at least one compound of Formula (9) and at least one metal reducing agent with dichlorobis (triphenylphosphine) nickel .
- Results : The process results in the preparation of 2-amino-5-cyanobenzoic acid derivatives .
-
Removal of Nickel Impurities
- Field : Chemical Engineering
- Application : 2-Amino-5-cyanobenzoic acid is used in a method for removing nickel impurities from a mixture thereof with compounds of Formula (1) .
- Method : The method involves contacting the mixture with oxygen in the presence of an aqueous cyanide solution .
- Results : The process results in the removal of nickel impurities from the mixture .
-
Preparation of Compounds of Formula (4)
- Field : Organic Chemistry
- Application : 2-Amino-5-cyanobenzoic acid is used in the preparation of a compound of Formula (4) .
- Method : The method involves contacting a mixture of at least one compound of Formula (9) and at least one metal reducing agent with dichlorobis (triphenylphosphine) nickel .
- Results : The process results in the preparation of a compound of Formula (4) .
-
Preparation of Compounds of Formula (5)
- Field : Organic Chemistry
- Application : 2-Amino-5-cyanobenzoic acid is used in the preparation of a compound of Formula (5) wherein R5, R6, R7 and Z are as defined in the disclosure .
- Method : The method involves preparing the compound of Formula (1) by the method disclosed above .
- Results : The process results in the preparation of a compound of Formula (5) .
Propriétés
IUPAC Name |
2-amino-5-cyanobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNZNIJPAYTWJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434821 | |
| Record name | 2-Amino-5-cyanobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-cyanobenzoic acid | |
CAS RN |
99767-45-0 | |
| Record name | 2-Amino-5-cyanobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


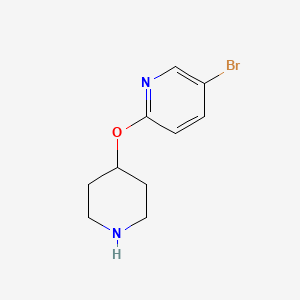
![(R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate](/img/structure/B1279193.png)
